molecular formula C8H3Cl2F3O4S B2605041 5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride CAS No. 2138246-10-1

5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride

Cat. No.: B2605041
CAS No.: 2138246-10-1
M. Wt: 323.06
InChI Key: UWKSNOBZTGWNTG-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a chlorosulfonyl group, a trifluoromethoxy group, and a benzoyl chloride moiety, making it a versatile intermediate in organic synthesis. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl and benzoyl chloride groups are highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can yield sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl and benzoyl chloride groups act as electrophilic centers, facilitating nucleophilic attack and subsequent chemical transformations. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzoyl chloride
  • 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
  • Benzotrichloride

Uniqueness

5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both chlorosulfonyl and trifluoromethoxy groups, which impart distinct reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

5-chlorosulfonyl-2-(trifluoromethoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O4S/c9-7(14)5-3-4(18(10,15)16)1-2-6(5)17-8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKSNOBZTGWNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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